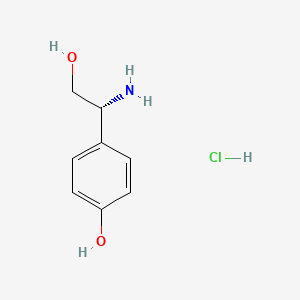
(S)-2-(Aminomethyl)-3-methylbutanoic acid
説明
(S)-2-(Aminomethyl)-3-methylbutanoic acid is a chiral amino acid derivative. It is known for its role as a structural analog of gamma-aminobutyric acid, an inhibitory neurotransmitter in the central nervous system. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Aminomethyl)-3-methylbutanoic acid typically involves the following steps:
Condensation Reaction: Isovaleraldehyde is condensed with a suitable amine to form an intermediate.
Cyanation: The intermediate is then reacted with a cyanide source to introduce the nitrile group.
Hydrolysis: The nitrile group is hydrolyzed to form the carboxylic acid.
Hydrogenation: The final step involves hydrogenation to reduce any remaining nitrile groups to amines.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Solvents and reagents are chosen to minimize environmental impact and reduce costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
科学的研究の応用
(S)-2-(Aminomethyl)-3-methylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in neurotransmission and potential neuroprotective effects.
Medicine: Investigated for its therapeutic potential in treating epilepsy, neuropathic pain, and anxiety disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
作用機序
The compound exerts its effects by mimicking the action of gamma-aminobutyric acid. It binds to gamma-aminobutyric acid receptors in the brain, enhancing inhibitory neurotransmission and reducing neuronal excitability. This mechanism is crucial for its anticonvulsant and anxiolytic properties.
類似化合物との比較
Gamma-aminobutyric acid: The endogenous neurotransmitter that (S)-2-(Aminomethyl)-3-methylbutanoic acid mimics.
Pregabalin: A structural analog with similar therapeutic applications.
Gabapentin: Another analog used in the treatment of neuropathic pain and epilepsy.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its analogs. Its ability to selectively bind to gamma-aminobutyric acid receptors makes it a valuable compound in neurological research and therapy.
特性
IUPAC Name |
(2S)-2-(aminomethyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQYMNPVPQLPID-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266327 | |
| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203854-54-0 | |
| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203854-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-7,8-DIHYDRONAPHTHALENE-2-CARBONITRILE](/img/structure/B591906.png)







